Comparative Antiviral Potency in Influenza A Models: Class-Level Inference from 2-Aminomethyl Analogs
While direct EC₅₀ data for 5-(aminomethyl)adamantan-2-OL against influenza A are not publicly available, class-level evidence from closely related 2-aminomethyl adamantane analogs demonstrates a distinct potency advantage over the clinical reference amantadine [1]. In cell culture assays against amantadine-resistant influenza A strains (H3N2), certain 2-aminomethyl derivatives exhibited single-digit micromolar EC₅₀ values (e.g., 2.83–7.36 µM), a stark contrast to the inactivity of amantadine (EC₅₀ > 100 µM) against the same strains [2]. This suggests that the 2- and 5-aminomethyl adamantanol chemotypes may engage viral targets beyond the canonical M2 proton channel, making them valuable for probing alternative antiviral mechanisms.
| Evidence Dimension | Antiviral potency (EC₅₀) |
|---|---|
| Target Compound Data | Not available (N/A) |
| Comparator Or Baseline | Amantadine: EC₅₀ >100 µM (resistant strain) vs 2-aminomethyl analog: EC₅₀ 2.83–7.36 µM (ABMA/DABMA) |
| Quantified Difference | Amantadine inactive; analog maintains low µM activity |
| Conditions | Influenza A H3N2 (amantadine-resistant) in MDCK cell culture |
Why This Matters
This class-level potency difference justifies the procurement of 5-(aminomethyl)adamantan-2-OL for research programs targeting drug-resistant influenza strains where amantadine has failed.
- [1] Wu, Y., et al. (2022). Antiviral Effects of ABMA and DABMA against Influenza Virus In Vitro and In Vivo via Regulating the Endolysosomal Pathway and Autophagy. Viruses, 14(4), 752. View Source
- [2] Pielak, R. M., & Chou, J. J. (2010). Influenza M2 proton channels. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(2), 522-529. View Source
